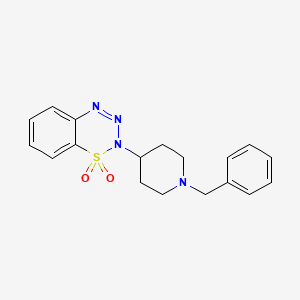

2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

Description

2-(1-Benzyl-4-piperidinyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione is a heterocyclic compound featuring a benzothiatriazine-dione core substituted with a 1-benzylpiperidinyl moiety. This structure combines a sulfur-containing triazine ring fused to a benzene ring (benzothiatriazine) and a dione functional group, alongside a lipophilic benzylpiperidine side chain.

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-1λ6,2,3,4-benzothiatriazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c23-25(24)18-9-5-4-8-17(18)19-20-22(25)16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJPNBAXCIRCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=NC3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with piperidine in the presence of a base such as sodium hydroxide. The resulting benzylpiperidine is then subjected to cyclization with a thiatriazine precursor under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted piperidines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of signaling pathways involved in cell survival and apoptosis .

Neuroprotective Effects

Another notable application is its potential neuroprotective effects. The compound's structure allows it to interact with neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.

- Case Study : Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results suggested that it could reduce neuronal death and improve cognitive function in animal models .

Photophysical Properties

The compound has been investigated for its photophysical properties, making it suitable for applications in organic electronics and photonic devices.

- Data Table : Comparative analysis of photophysical properties

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

This data indicates that the compound can be utilized in developing light-emitting devices or sensors due to its efficient light absorption and emission characteristics .

Organocatalysis

The compound has also been explored as a potential organocatalyst in various organic reactions. Its unique structure allows it to facilitate reactions under mild conditions.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially affecting neurological functions.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

2-(3,4-Dichlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione (CAS: N/A, Molecular Formula: C₁₃H₉Cl₂N₃O₂S)

This analog replaces the benzylpiperidinyl group with a 3,4-dichlorobenzyl substituent. The dichloro substitution enhances lipophilicity and may influence receptor binding affinity compared to the unsubstituted benzyl group. Its molecular weight (342.20 g/mol) is higher due to the chlorine atoms .2-(4-Chlorobenzyl)-1λ⁶,2,3,4-benzothiatriazine-1,1(2H)-dione (CAS: 866151-86-2)

Featuring a single chlorine atom on the benzyl group, this compound (Molecular Formula: C₁₃H₁₀ClN₃O₂S) balances lipophilicity and steric bulk. Such modifications are often explored to optimize pharmacokinetic properties .

Heterocyclic Core Modifications

1,2,3-Benzotriazin-4(3H)-ones

Synthesized via diazonium tosylate intermediates, these compounds replace the sulfur atom in the triazine ring with a nitrogen-oxygen system. This alteration reduces sulfur-related metabolic instability but may diminish thiol-mediated binding interactions .2-(Piperidin-4-yl)-1λ⁶,2-thiazinane-1,1-dione hydrochloride

This compound (Molecular Formula: C₉H₁₈N₂O₂S) shares the piperidine moiety but replaces the benzothiatriazine core with a thiazinane-dione structure. Such changes significantly alter electronic properties and solubility .

Key Research Findings and Gaps

- Activity Data : While direct data for the target compound are absent, analogs with similar substituents demonstrate significant acetylcholinesterase inhibition, suggesting plausible bioactivity .

- Synthetic Challenges : Current methods for benzothiatriazine-diones require optimization to improve yields and purity, particularly for complex side chains like benzylpiperidine.

Biological Activity

2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a benzothiatriazine core, suggests various biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological effects, and case studies.

- Molecular Formula : C18H20N4O2S

- Molecular Weight : 356.442 g/mol

- CAS Number : [61546374]

Synthesis

The synthesis of 2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione typically involves multi-step reactions that include the formation of the benzothiatriazine scaffold followed by functionalization at the piperidine nitrogen. The synthetic pathways often utilize various alkylating agents and cyclization reactions to achieve the desired structure .

Pharmacological Effects

Research indicates that compounds within the benzothiatriazine class exhibit notable biological activities:

- Calcium Channel Blockade : Some derivatives have been identified as weak calcium channel blockers but exhibit moderate to potent calmodulin antagonistic activity . This suggests potential applications in managing conditions like hypertension.

- Antihypertensive Effects : In vivo studies on related benzothiazine derivatives demonstrated antihypertensive effects in spontaneously hypertensive rats. This indicates that 2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione may also possess similar properties .

- Serotonergic Activity : There is emerging evidence that compounds with a similar scaffold may exhibit serotonergic activity, which could be beneficial in treating mood disorders .

Case Studies

Several studies have explored the biological activity of related compounds:

- A study on 1,4-benzothiazine derivatives showed that certain modifications led to increased calmodulin antagonistic activity and improved antihypertensive properties. These findings suggest that structural variations can significantly influence biological outcomes .

- Another investigation into benzothiadiazine derivatives highlighted their potential as CDK4 inhibitors, indicating a role in cancer therapy by preventing overproliferation of cancer cells .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.